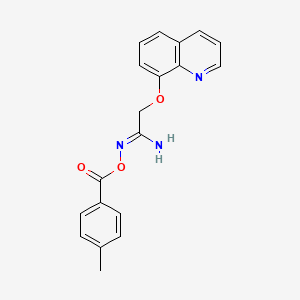
N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a 4-methylbenzoyl group, a quinolin-8-yloxy group, and an acetimidamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide typically involves multiple steps, starting with the preparation of the individual functional groups. The 4-methylbenzoyl group can be introduced through Friedel-Crafts acylation, while the quinolin-8-yloxy group can be synthesized via nucleophilic substitution reactions. The final step involves the coupling of these groups with the acetimidamide moiety under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, altering its chemical properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to optimize the reaction efficiency and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolin-8-yloxy derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other derivatives of quinoline and benzoyl groups, such as:
- N-((4-Chlorobenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
- N-((4-Methoxybenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide
Uniqueness
N-((4-Methylbenzoyl)oxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to the presence of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C19H17N3O3 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] 4-methylbenzoate |
InChI |
InChI=1S/C19H17N3O3/c1-13-7-9-15(10-8-13)19(23)25-22-17(20)12-24-16-6-2-4-14-5-3-11-21-18(14)16/h2-11H,12H2,1H3,(H2,20,22) |
InChI Key |
UTCJARLATSEVRT-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O/N=C(/COC2=CC=CC3=C2N=CC=C3)\N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)ON=C(COC2=CC=CC3=C2N=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















